N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a synthetic small molecule featuring:
- A tetrahydroisoquinoline core acetylated at the 2-position.
- An acetamide linker connecting the tetrahydroisoquinoline moiety to a thiophen-3-yl group.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(20)19-6-4-14-2-3-16(9-15(14)10-19)18-17(21)8-13-5-7-22-11-13/h2-3,5,7,9,11H,4,6,8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPAQDUGAWJYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Thiophene: The acetylated tetrahydroisoquinoline is coupled with a thiophene derivative through an amide bond formation. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of the thiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Process Scaling: Adapting the reaction conditions for large-scale production, such as continuous flow reactors.
Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the tetrahydroisoquinoline core using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the tetrahydroisoquinoline core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones on the thiophene ring.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of various functional groups onto the thiophene or tetrahydroisoquinoline rings.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing drugs targeting neurological disorders due to its tetrahydroisoquinoline structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrahydroisoquinoline core can mimic neurotransmitters, potentially modulating neurological pathways. The thiophene ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Verosudil Monohydrochloride (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide)
Key Similarities :
- Both compounds share the thiophen-3-yl acetamide backbone.
- The isoquinoline-derived core is present in both, albeit with differences in saturation: Target compound: 1,2,3,4-tetrahydroisoquinoline (saturated bicyclic system). Verosudil: 1,2-dihydroisoquinoline (partially unsaturated) .
Key Differences :
- Substituents: Verosudil has a dimethylamino group at the 2-position, enhancing solubility via protonation (evidenced by its monohydrochloride salt form).
- Biological Relevance: Verosudil is a known Rho-kinase inhibitor under clinical investigation for glaucoma . No direct pharmacological data is available for the target compound, but structural modifications suggest divergent target affinities.
Adamantane-Imidazo[1,2-a]pyridine-Thiophene Acetamide (N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide)
Key Similarities :
- Both compounds utilize the thiophen-3-yl acetamide scaffold.
Key Differences :
- Core Structure: The adamantane-imidazo[1,2-a]pyridine hybrid in the analog introduces rigidity and bulk, contrasting with the flexible tetrahydroisoquinoline core of the target compound.
- Substituents: The adamantane and cyclohexylamino groups may enhance blood-brain barrier penetration or kinase selectivity, whereas the acetylated tetrahydroisoquinoline in the target compound could favor GPCR modulation .
Benzothiazole-Azole Acetamide Derivatives (e.g., 5a–m, 6a–b)
Key Similarities :
- Acetamide linkage for heterocyclic appendage (e.g., triazole, imidazole).
Key Differences :
- The tetrahydroisoquinoline core in the target compound offers conformational flexibility and hydrogen-bonding capabilities via the acetyl group .
- Synthesis: Benzothiazole analogs are synthesized via chloroacetyl chloride substitution followed by azole coupling , while the target compound likely requires tetrahydroisoquinoline functionalization prior to acetamide formation.
Quinoxaline and Thiazol-2-yl Acetamide Derivatives
Key Similarities :
- Use of acetamide as a linker (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide).
Key Differences :
- Aromatic Systems: Quinoxaline (e.g., 4a–h) and thiazole derivatives (e.g., ) employ electron-deficient rings, which may enhance interactions with charged residues in enzymatic pockets. The thiophene in the target compound provides electron-rich sulfur for hydrophobic or van der Waals interactions.
- Crystallographic Data :
Comparative Data Table
Critical Analysis of Structural and Functional Divergence
- Bioavailability: Verosudil’s dimethylamino group and salt form enhance aqueous solubility, whereas the acetyl group in the target compound may limit dissolution.
- Synthetic Complexity: Adamantane-containing analogs require intricate multi-step synthesis , whereas the target compound’s synthesis may align with simpler isoquinoline functionalization routes.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroisoquinoline core with an acetyl group and a thiophenyl substituent. This specific arrangement of functional groups is believed to enhance its interactions with biological targets, contributing to its pharmacological properties.
The biological activity of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is primarily attributed to its ability to interact with various enzymes and receptors involved in critical signaling pathways. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific protein kinases and other enzymes crucial for cancer progression.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cell lines by affecting cell cycle regulation and promoting programmed cell death.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties through modulation of inflammatory pathways.
Biological Activity Data
Research has demonstrated that compounds derived from the tetrahydroisoquinoline structure exhibit diverse biological activities. Below is a summary table highlighting key findings related to the biological activity of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide and similar compounds.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds:
- Anticancer Properties : A study on tetrahydroisoquinoline derivatives showed that they possess significant anticancer activities against various cancer cell lines. The mechanism was linked to their ability to inhibit specific kinases involved in cell proliferation and survival pathways.
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal cell death. This suggests a possible application in neurodegenerative diseases.
- Anti-inflammatory Activity : Research indicated that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating immune responses .
Q & A
Basic: What are the critical steps in synthesizing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:
- Amide bond formation between the tetrahydroisoquinoline amine and thiophene acetic acid derivative using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst .
- Acetylation of the tetrahydroisoquinoline nitrogen using acetic anhydride under controlled temperature (0–5°C to room temperature) to prevent over-acylation .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures for high-purity isolates (>95%) .
- Characterization of intermediates and final product using H/C NMR (Bruker Avance III HD 400 MHz, DMSO-), LC-MS (Agilent 6545 Q-TOF), and elemental analysis .
Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies proton environments (e.g., acetyl methyl singlet at δ ~2.1 ppm, thiophene protons at δ ~7.1–7.4 ppm) .
- C NMR confirms carbonyl resonances (amide C=O at δ ~168–170 ppm, acetyl C=O at δ ~200 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 357.12) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup:
- Key Outputs:
Advanced: How are contradictions in reported biological activities of tetrahydroisoquinoline derivatives resolved?
Methodological Answer:
- Assay Standardization:
- Compare IC values across studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation:
- Confirm kinase inhibition (e.g., CDK2) via surface plasmon resonance (SPR) binding assays (Biacore T200) alongside enzymatic activity tests .
- Meta-Analysis:
- Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. PBS) and incubation time .
Advanced: How can X-ray crystallography using SHELX refine the crystal structure to elucidate stereoelectronic effects?
Methodological Answer:
- Data Collection:
- Structure Solution:
- Key Insights:
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Side Reactions:
- Over-acylation of the tetrahydroisoquinoline nitrogen, leading to diacetylated byproducts .
- Thiophene ring oxidation under harsh conditions (e.g., high-temperature reflux) .
- Mitigation Strategies:
- Use stoichiometric acetic anhydride (1.1 equiv) and monitor reaction progress via TLC (R = 0.5 in ethyl acetate/hexane 1:1) .
- Conduct reactions under inert atmosphere (N) with low-temperature controls (<40°C) .
Advanced: What in silico approaches validate binding affinity with biological targets like Rho kinase?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to dock the compound into Rho kinase (PDB ID: 2H8V), prioritizing poses with hydrogen bonds to Met156 and hydrophobic interactions with Phe87 .
- Molecular Dynamics (MD):
- Run 100 ns simulations (GROMACS) in explicit solvent to assess binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA: ΔG ~-8.2 kcal/mol) .
- Validation:
- Compare predicted binding modes with experimental SAR data from verosudil analogs (e.g., AR-12286) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
